Bis(4-methylcyclohexyl) butanedioate
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Overview
Description
Bis(4-methylcyclohexyl) butanedioate is an organic compound with the molecular formula C18H32O4. It is a diester derived from butanedioic acid and 4-methylcyclohexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylcyclohexyl) butanedioate typically involves the esterification of butanedioic acid with 4-methylcyclohexanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylcyclohexyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters or amides.
Scientific Research Applications
Bis(4-methylcyclohexyl) butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(4-methylcyclohexyl) butanedioate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to produce butanedioic acid and 4-methylcyclohexanol. These products can then participate in various metabolic pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Bis(4-methylcyclohexyl) phthalate: Similar in structure but derived from phthalic acid.
Bis(4-methylcyclohexyl) adipate: Similar in structure but derived from adipic acid.
Uniqueness
Bis(4-methylcyclohexyl) butanedioate is unique due to its specific ester linkage and the presence of 4-methylcyclohexyl groups. This gives it distinct physical and chemical properties compared to other similar compounds, making it suitable for specialized applications in various fields.
Properties
CAS No. |
78987-44-7 |
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Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
bis(4-methylcyclohexyl) butanedioate |
InChI |
InChI=1S/C18H30O4/c1-13-3-7-15(8-4-13)21-17(19)11-12-18(20)22-16-9-5-14(2)6-10-16/h13-16H,3-12H2,1-2H3 |
InChI Key |
GUEFKTFJTJMFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CCC(=O)OC2CCC(CC2)C |
Origin of Product |
United States |
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